REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:16])([CH2:8][O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1)[C:3](=O)[CH2:4][C:5]#[N:6].[OH-:17].[Na+].S(O)(O)(=O)=O.[NH2:24]O>O>[CH3:1][C:2]([C:3]1[CH:4]=[C:5]([NH2:6])[O:17][N:24]=1)([CH3:16])[CH2:8][O:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][O:11]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(COC1OCCCC1)C
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
48.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×0.8 L)
|
Type
|
WASH
|
Details
|
washed with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual brown oil is triturated with hexanes (0.8 L)
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 2 d
|
Duration
|
2 d
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC1OCCCC1)(C)C1=NOC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 117.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |